molecular formula C13H18N2O B7975084 3-Amino-N-cyclopentyl-5-methylbenzamide

3-Amino-N-cyclopentyl-5-methylbenzamide

Cat. No.: B7975084
M. Wt: 218.29 g/mol
InChI Key: PKDXDYHULBDPGA-UHFFFAOYSA-N
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Description

3-Amino-N-cyclopentyl-5-methylbenzamide is a substituted benzamide derivative featuring an amino group at the 3-position, a methyl group at the 5-position of the benzene ring, and a cyclopentyl moiety attached to the amide nitrogen. The cyclopentyl group confers steric bulk, which may influence binding affinity in biological targets or modulate reactivity in metal-catalyzed transformations .

Properties

IUPAC Name

3-amino-N-cyclopentyl-5-methylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18N2O/c1-9-6-10(8-11(14)7-9)13(16)15-12-4-2-3-5-12/h6-8,12H,2-5,14H2,1H3,(H,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PKDXDYHULBDPGA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1)N)C(=O)NC2CCCC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

218.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Amino-N-cyclopentyl-5-methylbenzamide typically involves the following steps:

    Cyclopentylation: The cyclopentyl group can be introduced via a Friedel-Crafts alkylation reaction, where cyclopentyl chloride reacts with the benzene ring in the presence of a Lewis acid catalyst such as aluminum chloride.

    Methylation: The methyl group can be introduced through a methylation reaction using methyl iodide and a base such as potassium carbonate.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. This can include the use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

3-Amino-N-cyclopentyl-5-methylbenzamide can undergo various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form nitro derivatives using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: The compound can be reduced to form amines or other reduced derivatives using reducing agents like lithium aluminum hydride.

    Substitution: The benzamide core can undergo electrophilic or nucleophilic substitution reactions, depending on the reagents and conditions used.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide, and other oxidizing agents.

    Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents.

    Substitution: Halogenated reagents, bases, and acids.

Major Products Formed

    Oxidation: Nitro derivatives.

    Reduction: Amines and other reduced derivatives.

    Substitution: Various substituted benzamides.

Scientific Research Applications

3-Amino-N-cyclopentyl-5-methylbenzamide has several scientific research applications, including:

    Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.

    Biology: Investigated for its potential as a biochemical probe and its interactions with biological macromolecules.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 3-Amino-N-cyclopentyl-5-methylbenzamide involves its interaction with specific molecular targets and pathways. For example, it may act as an inhibitor of certain enzymes or receptors, thereby modulating biochemical pathways and exerting its effects. The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Structural and Functional Comparison with Analogs

The following table summarizes key structural and functional differences between 3-Amino-N-cyclopentyl-5-methylbenzamide and related compounds:

Compound Name Substituents (Benzamide Core) N-Substituent Key Functional Features Applications/Reactivity
This compound 3-NH₂, 5-CH₃ Cyclopentyl Steric hindrance, lipophilic Drug discovery, catalysis (inferred)
N-(2-Hydroxy-1,1-dimethylethyl)-3-methylbenzamide 3-CH₃ 2-Hydroxy-1,1-dimethylethyl N,O-bidentate directing group Metal-catalyzed C–H functionalization
3-Amino-N-benzyl-5-methylbenzamide 3-NH₂, 5-CH₃ Benzyl Increased aromaticity, moderate lipophilicity Research chemical (no known hazards)
N-(3-Aminophenyl)-1,3-benzodioxole-5-carboxamide 1,3-Benzodioxole-5-carboxamide 3-Aminophenyl Electron-rich benzodioxole, amino-phenyl Potential kinase inhibition (inferred)

Key Observations:

  • Steric and Electronic Effects : The cyclopentyl group in the target compound introduces significant steric bulk compared to the benzyl group in or the hydroxyalkyl group in . This may reduce solubility in polar solvents but enhance binding to hydrophobic pockets in proteins.
  • Directing Groups : The N,O-bidentate group in facilitates metal-catalyzed C–H activation, whereas the cyclopentyl group’s lack of lone pairs may limit such applications unless modified.

Physicochemical Properties

The table below extrapolates properties based on structural analogs:

Property This compound (Inferred) N-(2-Hydroxy-1,1-dimethylethyl)-3-methylbenzamide 3-Amino-N-benzyl-5-methylbenzamide
Molecular Formula C₁₃H₁₈N₂O C₁₂H₁₇NO₂ C₁₅H₁₆N₂O
Molecular Weight (g/mol) ~218.3 207.27 240.30
Solubility (Polar Solvents) Low Moderate (due to hydroxyl group) Low to moderate
Melting Point Not reported Determined via X-ray crystallography Not reported

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